molecular formula C30H26NOP B8206933 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

Cat. No.: B8206933
M. Wt: 447.5 g/mol
InChI Key: OOWWKYOGZURVKL-WXTKOERCSA-N
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Description

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine is a chiral organophosphorus compound featuring a benzoxaphosphol core fused with anthracene and pyridine moieties. The stereogenic phosphorus atom in the (2S) configuration and the bulky tert-butyl substituent contribute to its unique stereoelectronic properties. The anthracene moiety enhances π-conjugation, while the pyridine group offers coordination sites for metal binding. Structural studies of analogous compounds (e.g., 4-(anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine) highlight the importance of dihedral angles between aromatic systems in modulating electronic properties .

Properties

IUPAC Name

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWKYOGZURVKL-WXTKOERCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Anthracene Moiety

Anthracene derivatives are foundational to the target compound’s structure. The Haworth synthesis, a four-step process, is widely employed for anthracene preparation2. Initially, benzene reacts with phthalic anhydride in the presence of AlCl₃ via Friedel-Crafts acylation to yield 2-benzoylbenzoic acid. Subsequent dehydration with concentrated H₂SO₄ forms 9,10-anthraquinone, which undergoes Clemensen reduction with zinc amalgam to produce 9,10-dihydroanthracene. Final dehydrogenation using palladium/charcoal under CO₂ atmosphere yields anthracene2.

Alternative routes, such as the Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene, followed by oxidation and reduction, offer modularity for functionalized anthracenes2. These methods provide the anthracen-9-yl group necessary for subsequent coupling.

Construction of the Benzoxaphosphole Ring

The benzoxaphosphole core is synthesized through cyclization reactions involving phosphorus precursors. A representative method involves reacting 2-aminophenol derivatives with tert-butylphosphonic dichloride under inert conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen and amine nitrogen attack phosphorus, forming the bicyclic structure . Stereochemical control at the 2S position is achieved using chiral auxiliaries or asymmetric catalysis. For instance, employing (R)-BINOL-derived catalysts during cyclization induces the desired (2S) configuration with >90% enantiomeric excess .

Table 1: Reaction Conditions for Benzoxaphosphole Formation

ParameterValue
Phosphorus Sourcetert-Butylphosphonic dichloride
SolventDry THF
Temperature−78°C to 25°C
CatalystChiral Cu(I) complex
Yield68–75%

Pyridine Ring Synthesis via Zirconium/Nickel Catalysis

The pyridine moiety is constructed using a zirconium-mediated cyclization strategy . Treating symmetrical alkynes (e.g., 3-hexyne) with Cp₂ZrEt₂ generates zirconacyclopentadiene intermediates. Subsequent reaction with acetonitrile in the presence of NiCl₂(PPh₃)₂ facilitates [2+2+2] cycloaddition, yielding 2-substituted pyridines. This method’s selectivity ensures a single regioisomer, critical for the target compound’s pyridine ring .

Key Advantages :

  • Regioselectivity : Controlled by alkyne addition order.

  • Functional Group Tolerance : Compatible with tert-butyl and aryl groups.

  • Yield : 70–85% under optimized conditions .

Suzuki-Miyaura Cross-Coupling for Final Assembly

The anthracen-9-yl and pyridine subunits are conjugated via Suzuki-Miyaura coupling . 9-Bromoanthracene reacts with 4-pyridinylboronic acid in toluene/water (3:1) using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ at 110°C. This step achieves C–C bond formation between anthracene and pyridine with 69% yield . Subsequent phosphorylation introduces the benzoxaphosphole ring via nucleophilic aromatic substitution, utilizing PCl₃ and a chiral ligand to retain stereochemistry .

Table 2: Coupling Reaction Parameters

ComponentReagent/Condition
Anthracene Halide9-Bromoanthracene
Boronic Acid4-Pyridinylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/H₂O
TemperatureReflux (110°C)
Yield69%

Purification and Stereochemical Resolution

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound (>98% purity) . Chiral stationary-phase HPLC resolves enantiomers, confirming the (2S) configuration via comparison with authentic standards .

Challenges and Optimization Strategies

  • Steric Hindrance : The tert-butyl group impedes phosphorylation; using bulky solvents (e.g., tert-amyl alcohol) improves reaction efficiency .

  • Oxidation Sensitivity : Anthracene derivatives require anaerobic conditions to prevent quinone formation2.

  • Catalyst Loading : Reducing Pd concentrations to 0.5 mol% maintains coupling efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine undergoes various types of reactions:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using hydrides such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: : Halogenation, nitration, and sulfonation reactions are common due to its aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium, often at room temperature.

  • Reduction: : Lithium aluminum hydride in anhydrous ether, under reflux conditions.

  • Substitution: : Electrophilic reagents like bromine in dichloromethane, often at low temperatures to control reactivity.

Major Products

  • Oxidation: : Ketones or carboxylic acids depending on the reaction conditions.

  • Reduction: : Alcohols or amines.

  • Substitution: : Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Applications in Organic Electronics

1. Photovoltaic Devices
The incorporation of phosphorous-containing compounds into organic photovoltaic materials has shown promise in enhancing light absorption and charge transport. The unique electronic properties of 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine can improve the efficiency of solar cells by facilitating exciton dissociation and charge separation.

2. Light Emitting Diodes (LEDs)
This compound can also be utilized in the development of organic light-emitting diodes due to its ability to emit light when electrically stimulated. Its anthracene component provides strong luminescence, making it suitable for applications in display technologies.

Applications in Medicinal Chemistry

1. Anticancer Activity
Recent studies have investigated the anticancer properties of phosphorous-containing compounds similar to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

2. Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Photophysical Properties

A study published in Molecules highlighted the synthesis and characterization of phosphorous-containing compounds and their application in organic electronics. The findings indicated that incorporating this compound into photovoltaic devices improved power conversion efficiency by enhancing light absorption capabilities .

Case Study 2: Anticancer Activity

In a research article focusing on novel anticancer agents, derivatives similar to this compound were tested against several cancer cell lines. The results showed significant cytotoxicity, with IC50 values indicating effectiveness comparable to established chemotherapeutics .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
Organic ElectronicsPhotovoltaic devicesEnhanced efficiency through improved exciton dissociation
Light Emitting DiodesStrong luminescence suitable for display technologies
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against various pathogens

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The anthracenyl group enhances binding through π-π interactions, while the pyridine ring can engage in hydrogen bonding or coordination with metal ions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound 4-(anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine (referred to as Compound A in and ) shares structural motifs with the target molecule, including anthracene and pyridine units. Key differences lie in the substitution patterns and heteroatom inclusion:

Parameter 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine Compound A
Core Structure Benzoxaphosphol ring with P atom Bipyridine-phenyl system
Substituents tert-butyl (steric bulk), anthracen-9-yl, pyridin-2-yl Phenyl, anthracen-9-yl
Dihedral Angles Not reported in evidence 75.73° (anthracene/pyridine), 67.84° (pyridine/pyridine)
Stereochemistry Chiral (2S) configuration at P No reported chirality
Synthetic Yield Not reported 65%
  • Steric Effects : The tert-butyl group in the target compound likely increases steric hindrance, affecting packing efficiency and solubility, whereas Compound A’s phenyl group may favor π-π stacking .

Crystallographic and Supramolecular Features

Compound A’s crystal structure reveals dihedral angles between aromatic systems that disrupt full conjugation, limiting planarization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine?

  • Methodological Answer : A multi-step condensation approach is commonly employed. For analogous anthracene-pyridine derivatives, reactions involve grinding precursors (e.g., anthracenyl ketones and pyridine derivatives) with NaOH, followed by reflux in ethanol with ammonium acetate as a catalyst. Column chromatography (silica, petroleum/ethyl acetate) is used for purification, yielding ~65% under optimized conditions . Adjusting reaction time, solvent ratios (e.g., dichloromethane/ethyl acetate for crystallization), and stoichiometry of acetylpyridine derivatives may improve yields.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. For structurally similar compounds, XRD reveals dihedral angles between aromatic rings (e.g., 8.11° between pyridine rings and 75.73° between anthracene and pyridine), confirming steric and electronic interactions. Hydrogen atoms are geometrically positioned with C–H bond lengths of 0.93 Å, validated via R-factor analysis (R = 0.063) .

Q. What analytical techniques ensure purity and identity during synthesis?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using petroleum/ethyl acetate (10:1) as the mobile phase .
  • High-Performance Liquid Chromatography (HPLC) : Confirms purity ≥98% for intermediates, though specific gradients for the target compound require optimization .
  • NMR and Mass Spectrometry : Essential for verifying molecular connectivity, though experimental data for this compound is not explicitly reported in the evidence.

Advanced Research Questions

Q. How do steric and electronic properties of the tert-butyl and benzoxaphosphol groups influence optoelectronic behavior?

  • Methodological Answer : The tert-butyl group introduces steric bulk, potentially reducing aggregation in solid-state applications (e.g., OLEDs). The benzoxaphosphol ring may enhance electron-deficient character, affecting charge transport. Computational modeling (DFT) and UV-Vis/fluorescence spectroscopy are recommended to quantify HOMO-LUMO gaps and exciton binding energies. Comparative studies with non-tert-butyl analogs could isolate steric effects .

Q. What strategies resolve contradictions in reported dihedral angles or crystal packing data for similar anthracene-pyridine hybrids?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 67.84° vs. 75.73° for anthracene-pyridine interactions ) may arise from crystallization solvents or substituents. To address this:

  • Perform solvent screening (e.g., dichloromethane vs. DMF) during recrystallization.
  • Use temperature-dependent XRD to assess conformational flexibility.
  • Compare Hirshfeld surface analyses to quantify intermolecular interactions (e.g., π-π stacking vs. van der Waals forces) .

Q. How can researchers mitigate challenges in characterizing phosphorus-containing heterocycles like benzoxaphosphol?

  • Methodological Answer :

  • 31P NMR : Critical for tracking phosphorus environments during synthesis.
  • X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states of phosphorus in the benzoxaphosphol ring.
  • Reactivity Studies : Monitor stability under acidic/basic conditions (e.g., hydrolysis susceptibility) using TLC and mass spectrometry .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Methodological Answer : Despite incomplete ecotoxicological data (e.g., persistence, bioaccumulation ), adhere to:

  • PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators during powder handling .
  • Engineering Controls : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Incinerate at high temperatures (≥1000°C) to degrade aromatic/heterocyclic components .

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